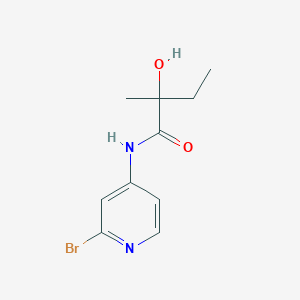
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxy-methylbutanamide group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylbutanamide under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of N-(2-substituted-pyridin-4-yl)-2-hydroxy-2-methylbutanamide.
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylbutanamide.
Reduction: Formation of N-(2-bromopyridin-4-yl)-2-amino-2-methylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding with biological molecules, while the hydroxy and amide groups can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-fluoropyridin-4-yl)-2-hydroxy-2-methylbutanamide
- N-(2-iodopyridin-4-yl)-2-hydroxy-2-methylbutanamide
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C10H13BrN2O2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylbutanamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-3-10(2,15)9(14)13-7-4-5-12-8(11)6-7/h4-6,15H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
YECGKKJPJXKEDT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)

![1-[(E)-but-2-enoxy]-2-propan-2-ylbenzene](/img/structure/B13900530.png)
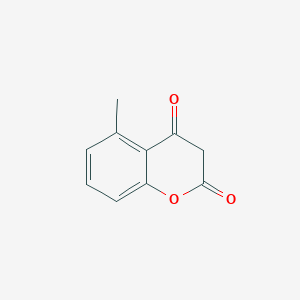
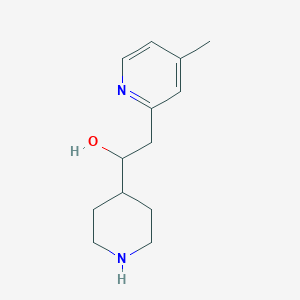
![2-bromo-5H,6H,7H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13900555.png)
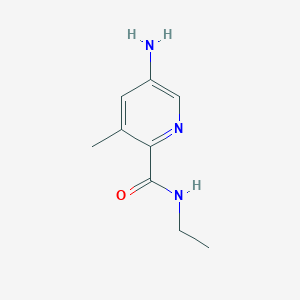
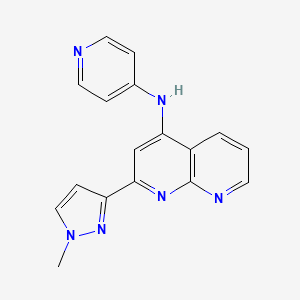
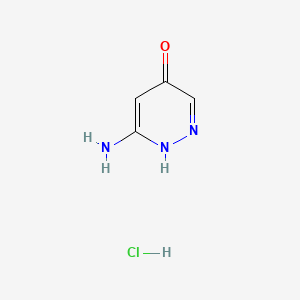

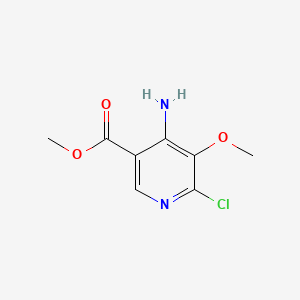
![Prop-2-enyl 6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13900582.png)
